Cas no 5191-35-5 (diethyl (2-ethoxyethyl)phosphonate)
diethyl (2-ethoxyethyl)phosphonate Chemical and Physical Properties
Names and Identifiers
-
- diethyl (2-ethoxyethyl)phosphonate
- 1-diethoxyphosphoryl-2-ethoxyethane
- 2-Ethoxyethylphosphonic acid diethyl ester
- G71069
- SCHEMBL4164665
- MFCD01706282
- 5191-35-5
- BRN 1773688
- DTXSID70199874
- (2-ethoxy-ethyl)-phosphonic acid diethyl ester
- JNZRUWKRHMAGTE-UHFFFAOYSA-N
- SY345130
- Phosphonic acid, (2-ethoxyethyl)-, diethyl ester
- 4-04-00-03585 (Beilstein Handbook Reference)
- DIETHYL 2-ETHOXYETHYLPHOSPHONATE
- Diethyl ethoxyethyl phosphonate
-
- Inchi: 1S/C8H19O4P/c1-4-10-7-8-13(9,11-5-2)12-6-3/h4-8H2,1-3H3
- InChI Key: JNZRUWKRHMAGTE-UHFFFAOYSA-N
- SMILES: P(CCOCC)(=O)(OCC)OCC
Computed Properties
- Exact Mass: 210.10217
- Monoisotopic Mass: 210.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.031
- Boiling Point: 265.9°C at 760 mmHg
- Flash Point: 128.6°C
- Refractive Index: 1.416
- PSA: 44.76
- LogP: 2.28900
diethyl (2-ethoxyethyl)phosphonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605871-100mg |
Diethyl (2-ethoxyethyl)phosphonate |
5191-35-5 | 98% | 100mg |
¥189.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605871-1g |
Diethyl (2-ethoxyethyl)phosphonate |
5191-35-5 | 98% | 1g |
¥1218.00 | 2024-05-10 |
diethyl (2-ethoxyethyl)phosphonate Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on diethyl (2-ethoxyethyl)phosphonate
Professional Introduction to Diethyl (2-ethoxyethyl)phosphonate (CAS No. 5191-35-5)
Diethyl (2-ethoxyethyl)phosphonate, chemically identified by the CAS number 5191-35-5, is a significant compound in the realm of chemical and pharmaceutical research. This organophosphorus compound has garnered attention due to its versatile applications and potential in various scientific domains. The molecular structure of diethyl (2-ethoxyethyl)phosphonate consists of a phosphonate group linked to two ethyl groups and a 2-ethoxyethyl moiety, which contributes to its unique chemical properties and reactivity.
The compound's significance is further underscored by its role in the synthesis of advanced materials and pharmaceutical intermediates. In recent years, researchers have been exploring the applications of diethyl (2-ethoxyethyl)phosphonate in the development of novel agrochemicals and specialty chemicals. Its ability to act as a ligand in coordination chemistry has also opened up new avenues for catalytic applications.
One of the most compelling aspects of diethyl (2-ethoxyethyl)phosphonate is its potential in medicinal chemistry. Studies have demonstrated its efficacy as a precursor in the synthesis of bioactive molecules that exhibit pharmacological properties. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory characteristics. The phosphonate group, in particular, is known for its stability and ability to form stable complexes with metal ions, making it a valuable component in drug design.
The latest research in this field has highlighted the compound's role in the development of organometallic complexes that serve as catalysts in organic transformations. These complexes have shown promise in facilitating C-C bond formation, which is crucial for constructing complex molecular architectures. The use of diethyl (2-ethoxyethyl)phosphonate as a ligand has improved the efficiency and selectivity of these reactions, thereby advancing synthetic methodologies.
In addition to its catalytic applications, diethyl (2-ethoxyethyl)phosphonate has found utility in the field of polymer science. Its incorporation into polymer matrices enhances the thermal stability and mechanical properties of these materials. This has led to the development of high-performance polymers that are suitable for demanding industrial applications.
The compound's versatility is also evident in its role as a flame retardant additive. By incorporating diethyl (2-ethoxyethyl)phosphonate into polymeric materials, researchers have been able to improve fire resistance without compromising other material properties. This application is particularly relevant in the production of safety-critical materials such as automotive components and construction materials.
Eco-friendly considerations have also driven research into the environmental impact of diethyl (2-ethoxyethyl)phosphonate. Studies have focused on developing greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable chemistry practices.
The future prospects for diethyl (2-ethoxyethyl)phosphonate are promising, with ongoing research exploring new applications in drug delivery systems and nanotechnology. Its unique chemical properties make it an attractive candidate for developing innovative solutions across multiple industries.
5191-35-5 (diethyl (2-ethoxyethyl)phosphonate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)